azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid
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Overview
Description
Azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and an amino acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid involves multiple steps, including the protection of hydroxyl groups, formation of the oxan ring, and subsequent functionalization. Common reagents used in these reactions include tert-butyl hydroperoxide and benzyl cyanide . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also minimizes waste and enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds.
Scientific Research Applications
Azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a model compound for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid include other amino acid derivatives and hydroxylated organic molecules. Examples include tert-butanesulfinamide and other N-heterocycles .
Uniqueness: What sets this compound apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C10H20N2O9 |
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Molecular Weight |
312.27 g/mol |
IUPAC Name |
azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid |
InChI |
InChI=1S/C10H17NO9.H3N/c12-5-2-20-10(19,8(16)7(5)15)3-11-4(9(17)18)1-6(13)14;/h4-5,7-8,11-12,15-16,19H,1-3H2,(H,13,14)(H,17,18);1H3/t4-,5+,7+,8-,10?;/m0./s1 |
InChI Key |
ZCRCHEPWVBQULO-SWQYOCLTSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC(=O)O)C(=O)O)O)O)O)O.N |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)O)C(=O)O)O)O)O)O.N |
Origin of Product |
United States |
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